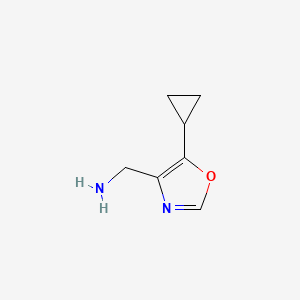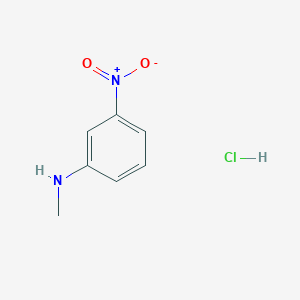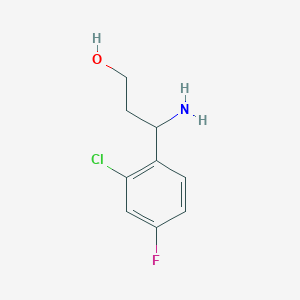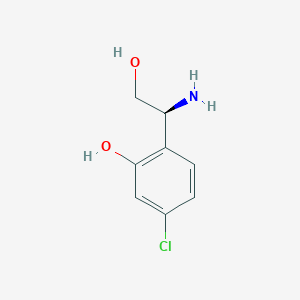
2,6-Dimethylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF2), in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.
Another method involves the direct fluorosulfonylation of 2,6-dimethylbenzene using fluorosulfonyl radicals. This approach is concise and effective, allowing for the formation of the sulfonyl fluoride group directly on the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is crucial to ensure the scalability and cost-effectiveness of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl fluoride group, which activates the aromatic ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, often under basic conditions.
Major Products Formed
EAS Reactions: Products include halogenated derivatives such as 2,6-dimethyl-4-bromobenzene-1-sulfonyl fluoride.
Nucleophilic Substitution: Products include sulfonamides and sulfonates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of enzyme inhibitors, particularly serine protease inhibitors, due to its ability to form stable covalent bonds with active site residues.
Materials Science: It is employed in the synthesis of functionalized polymers and materials with unique properties.
Chemical Biology: The compound is used as a probe for studying protein-ligand interactions and as a tool for bioconjugation.
Wirkmechanismus
The mechanism of action of 2,6-dimethylbenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine, threonine, and cysteine, forming stable covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and chemical probes . The compound’s ability to form covalent bonds with specific amino acids makes it a valuable tool for studying enzyme mechanisms and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties and use in chemical biology.
4-tert-Butyl-2,6-dimethylbenzene-1-sulfonyl Fluoride: Used in similar applications but with different steric and electronic properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A well-known serine protease inhibitor.
Uniqueness
2,6-Dimethylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which influences its reactivity and selectivity in chemical reactions. The presence of two methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s interaction with nucleophiles and electrophiles . This unique structure makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61153-14-8 |
|---|---|
Molekularformel |
C8H9FO2S |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
2,6-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
RDJSXQUHMCSBLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)







![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)



![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
